Dual AMPA Receptor Modulation vs. CNQX and NBQX
AMOA exhibits a unique concentration-dependent bimodal effect on AMPA receptors not observed for common competitive antagonists. In Xenopus oocytes expressing mouse brain mRNA, AMOA inhibited currents gated by low (6 μM) AMPA with an IC50 of 160 ± 19 μM, while it potentiated currents gated by high (100 μM) AMPA with an EC50 of 88 ± 22 μM . In contrast, quinoxalinediones like CNQX and NBQX act solely as competitive antagonists at AMPA receptors without this concentration-dependent switch in modality, according to their established pharmacology . This functional signature is a critical differentiator for studies investigating AMPA receptor dynamics.
| Evidence Dimension | Effect on AMPA receptor currents |
|---|---|
| Target Compound Data | Inhibition: IC50 = 160 ± 19 μM (at 6 μM AMPA); Potentiation: EC50 = 88 ± 22 μM (at 100 μM AMPA), maximal effect ~170% |
| Comparator Or Baseline | CNQX and NBQX (Competitive antagonists) |
| Quantified Difference | AMOA has a dual inhibitory/potentiatory profile. Comparators lack this bimodal behavior, functioning as pure antagonists. |
| Conditions | Xenopus oocytes injected with mouse brain mRNA; two-electrode voltage clamp |
Why This Matters
For researchers studying AMPA receptor kinetics or synaptic plasticity, AMOA provides a tool with a defined, unique functional profile that is not reproducible with standard competitive antagonists.
- [1] Wahl, P., Nielsen, B., Krogsgaard-Larsen, P., Hansen, J. J., Schousboe, A., & Miledi, R. (1992). Stereoselective effects of AMOA on non-NMDA receptors expressed in Xenopus oocytes. Journal of Neuroscience Research, 33(3), 392-396. View Source
- [2] Sheardown, M. J., Nielsen, E. Ø., Hansen, A. J., Jacobsen, P., & Honoré, T. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571-574. View Source
